molecular formula C19H16O3 B14782641 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No.: B14782641
M. Wt: 292.3 g/mol
InChI Key: CXOLCXBSVYWJSM-UHFFFAOYSA-N
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Description

8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by a benzyloxy group attached to the eighth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclocarbonylation of o-iodophenols with terminal acetylenes under palladium-catalyzed conditions. This reaction is often carried out in the presence of a phosphonium salt ionic liquid, which enhances the efficiency of the cyclocarbonylation reaction . Another approach involves the use of microwave-assisted Sonogashira and carbonylative annulation reactions to yield substituted flavones .

Industrial Production Methods

Industrial production of chromen-4-one derivatives, including this compound, often employs scalable catalytic processes. Palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones under controlled conditions is a widely used method . The use of immobilized bidentate phosphine palladium complexes allows for efficient recycling of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromen-4-one structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like iodine or bromine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique cyclopenta[c]chromen-4-one core structure, which imparts distinct biological activities compared to other chromen-4-one derivatives. Its specific substitution pattern enhances its potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases and oxidative stress-related conditions .

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H16O3/c20-19-16-8-4-7-15(16)17-11-14(9-10-18(17)22-19)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2

InChI Key

CXOLCXBSVYWJSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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